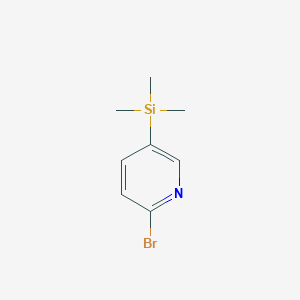











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.C([Li])CCC.[CH3:14][Si:15]([CH3:18])([CH3:17])Cl.O>C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Si:15]([CH3:18])([CH3:17])[CH3:14])=[CH:4][N:3]=1
|


|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
21.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
4.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained mixture was stirred for 1 hour and 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a reaction container equipped with a dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
a solution obtained
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
The obtained mixture was stirred for 2 hours and 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
The obtained mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The obtained solution was extracted three times with 30 mL of diethyl ether
|
|
Type
|
ADDITION
|
|
Details
|
The obtained organic layers were mixed
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removing magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified with silica gel column chromatography
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC=C(C=C1)[Si](C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.96 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |